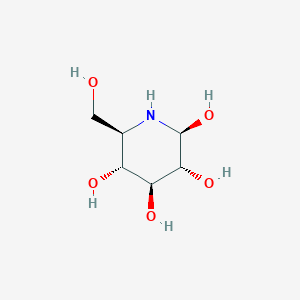
beta-D-Nojirimycin pyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-D-Nojirimycin pyranose: is a naturally occurring iminopyranose compound known for its significant biological activities. It is a derivative of nojirimycin, a well-known glycosidase inhibitor. This compound is found in various plants, insects, and microorganisms, and has been extensively studied for its potential therapeutic applications, particularly in the treatment of diabetes and viral infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-D-Nojirimycin pyranose can be synthesized through several methods. One common approach involves the reduction of nojirimycin. The synthesis typically involves the use of specific reagents and catalysts to achieve the desired stereochemistry. For instance, the stereoselective synthesis of nojirimycin derivatives can be achieved using a bicyclic carbamate-type sp2-iminosugar as the starting material .
Industrial Production Methods: The industrial production of this compound often relies on microbial fermentation. Microorganisms such as Bacillus and Streptomyces species are used to produce this compound in large quantities. The fermentation process is optimized to maximize yield and purity, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Beta-D-Nojirimycin pyranose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Pyranose dehydrogenase is commonly used for the selective oxidation of this compound.
Substitution: Substitution reactions can be carried out using various nucleophiles to introduce different functional groups onto the pyranose ring.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with unique biological activities. For example, oxidation can lead to the formation of aldonolactones, while reduction can yield different stereoisomers of the compound .
Scientific Research Applications
Beta-D-Nojirimycin pyranose has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of beta-D-Nojirimycin pyranose involves its ability to inhibit glycosidases, enzymes responsible for the hydrolysis of glycosidic bonds in carbohydrates. By binding to the active site of these enzymes, the compound prevents the breakdown of carbohydrates, leading to a reduction in blood glucose levels. This mechanism is particularly beneficial in the treatment of diabetes .
Molecular Targets and Pathways: this compound targets various glycosidases, including alpha-glucosidase and beta-glucosidase. By inhibiting these enzymes, the compound disrupts the normal metabolic pathways of carbohydrates, leading to therapeutic effects in conditions such as diabetes and viral infections .
Comparison with Similar Compounds
Beta-D-Nojirimycin pyranose is unique among glycosidase inhibitors due to its specific structure and reactivity. Similar compounds include:
Properties
CAS No. |
1932485-16-9 |
|---|---|
Molecular Formula |
C6H13NO5 |
Molecular Weight |
179.17 g/mol |
IUPAC Name |
(2S,3R,4S,5R,6R)-6-(hydroxymethyl)piperidine-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H13NO5/c8-1-2-3(9)4(10)5(11)6(12)7-2/h2-12H,1H2/t2-,3-,4+,5-,6+/m1/s1 |
InChI Key |
BGMYHTUCJVZIRP-DVKNGEFBSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](N1)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(N1)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















